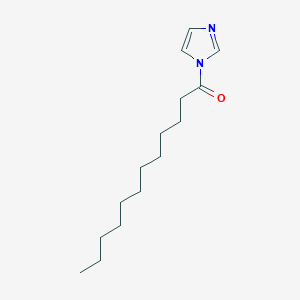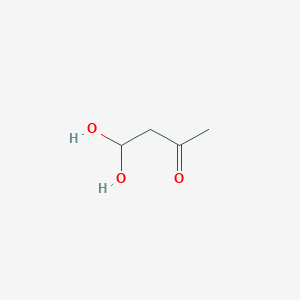
4-Dihydroxy-2-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Dihydroxy-2-butanone is an organic compound with the molecular formula C4H8O3. It is a key intermediate in the biosynthesis of riboflavin (vitamin B2) and plays a crucial role in various biochemical processes. This compound is also known for its involvement in the formation of the xylene moiety of lumazine, which is ultimately incorporated into riboflavin .
準備方法
Synthetic Routes and Reaction Conditions: 4-Dihydroxy-2-butanone can be synthesized through several methods. One common approach involves the oxidation of 1,3-butanediol using hydrogen peroxide in the presence of a catalyst. The reaction is typically carried out at temperatures ranging from 60 to 75°C . Another method involves the bioproduction of 4-hydroxy-2-butanone via an immobilized in situ cofactor regeneration system composed of NAD±dependent glycerol dehydrogenase and NAD±regenerating NADH oxidase .
Industrial Production Methods: Industrial production of this compound often employs biotechnological processes due to their efficiency and environmental friendliness. The use of immobilized enzymes on functionalized single-walled carbon nanotubes has been shown to enhance the yield and stability of the production process .
化学反応の分析
Types of Reactions: 4-Dihydroxy-2-butanone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using hydrogen peroxide as the oxidizing agent.
Reduction: It can be reduced to 1,3-butanediol using specific microbial strains such as Pichia jadinii.
Substitution: The compound can participate in nucleophilic substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: The major product is 4-hydroxy-2-butanone.
Reduction: The major product is 1,3-butanediol.
科学的研究の応用
4-Dihydroxy-2-butanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
作用機序
The mechanism of action of 4-Dihydroxy-2-butanone involves its role as a substrate for the enzyme 3,this compound 4-phosphate synthase (RibB). This enzyme catalyzes the conversion of D-ribulose-5-phosphate to 3,this compound 4-phosphate, which is then incorporated into the xylene moiety of lumazine and ultimately into riboflavin . The reaction involves the dehydration of the first carbon and the removal of the fourth carbon of D-ribulose-5-phosphate .
類似化合物との比較
4-Dihydroxy-2-butanone can be compared with other similar compounds such as:
1,3-Butanediol: A reduction product of this compound, used in the synthesis of various chemicals.
4-Hydroxy-2-butanone: An oxidation product, used as an intermediate in pharmaceutical synthesis.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of riboflavin, which is not shared by many other compounds. Its involvement in the formation of the xylene moiety of lumazine and its subsequent incorporation into riboflavin highlights its importance in biochemical processes .
特性
CAS番号 |
51299-84-4 |
|---|---|
分子式 |
C4H8O3 |
分子量 |
104.10 g/mol |
IUPAC名 |
4,4-dihydroxybutan-2-one |
InChI |
InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h4,6-7H,2H2,1H3 |
InChIキー |
FGVRJQCLRCOIMB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


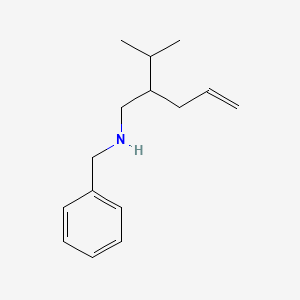
![2-[[5-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14137174.png)
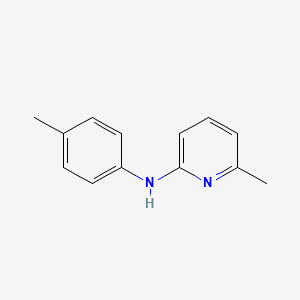
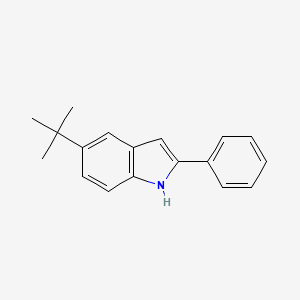
![3-Benzyl-9-(7-hydroxy-6-oxooctyl)-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14137212.png)
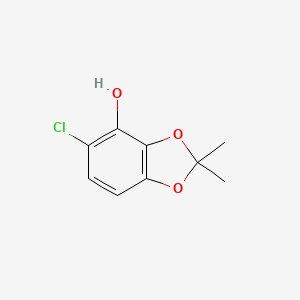
![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B14137222.png)
![2,4-dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B14137227.png)
![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14137237.png)
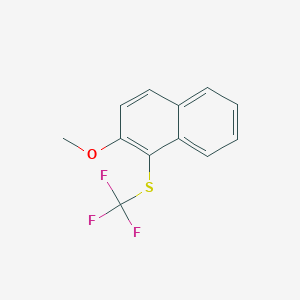
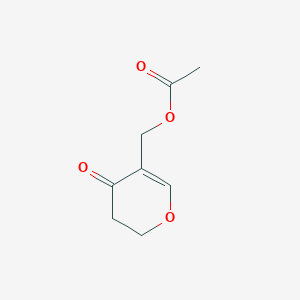
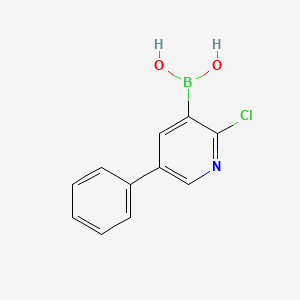
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14137249.png)
